molecular formula C15H17N3O3S B11276472 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide

Cat. No.: B11276472
M. Wt: 319.4 g/mol
InChI Key: KKAMBBJBOPQJNH-UHFFFAOYSA-N
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Description

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE involves several steps. One common synthetic route includes the reaction of 4-(6-methanesulfonylpyridazin-3-yl)phenylamine with butanoyl chloride under appropriate conditions to form the desired amide. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and selectivity .

Scientific Research Applications

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE can be compared with other pyridazine derivatives, such as:

The uniqueness of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BUTANAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide

InChI

InChI=1S/C15H17N3O3S/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(18-17-13)22(2,20)21/h5-10H,3-4H2,1-2H3,(H,16,19)

InChI Key

KKAMBBJBOPQJNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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